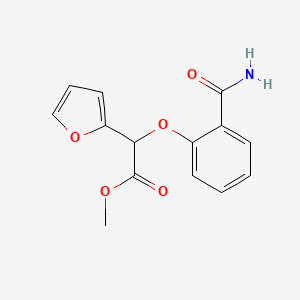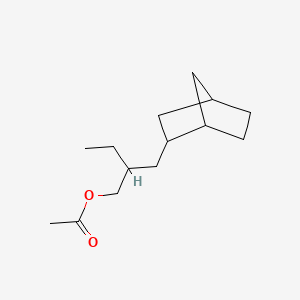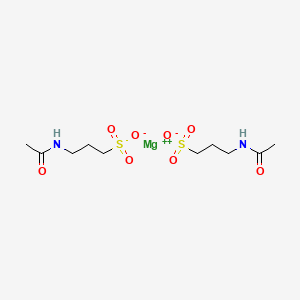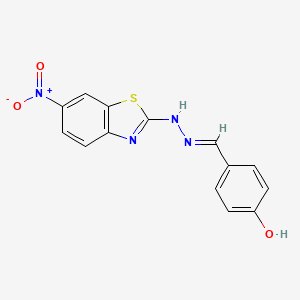
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety substituted with a hydroxy group at the para position, a nitro group at the 6-position, and a benzothiazolylhydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone typically involves the condensation of p-hydroxybenzaldehyde with 6-nitro-2-benzothiazolylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. It may also inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 2-nitro-: Similar structure but with a nitro group at the ortho position.
Benzaldehyde, 4-hydroxy-: Lacks the nitro and benzothiazolylhydrazone groups.
2-Hydroxy-6-nitrobenzaldehyde: Similar but without the benzothiazolylhydrazone group.
Uniqueness
Benzaldehyde, p-hydroxy-, 6-nitro-2-benzothiazolylhydrazone is unique due to the combination of functional groups it possesses. The presence of both the hydroxy and nitro groups, along with the benzothiazolylhydrazone moiety, imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
5398-48-1 |
|---|---|
Molecular Formula |
C14H10N4O3S |
Molecular Weight |
314.32 g/mol |
IUPAC Name |
4-[(E)-[(6-nitro-1,3-benzothiazol-2-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C14H10N4O3S/c19-11-4-1-9(2-5-11)8-15-17-14-16-12-6-3-10(18(20)21)7-13(12)22-14/h1-8,19H,(H,16,17)/b15-8+ |
InChI Key |
DWWMZADRQWXKFN-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


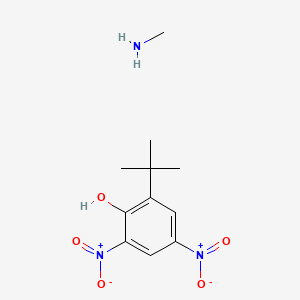
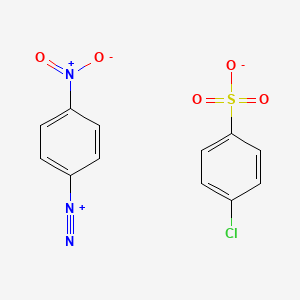
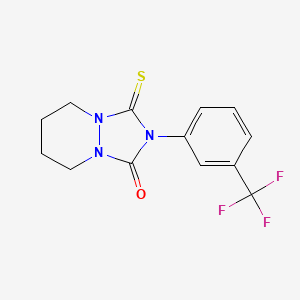
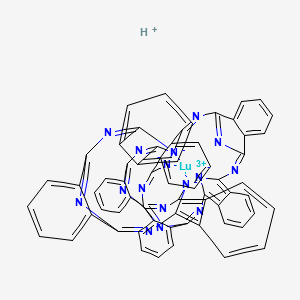

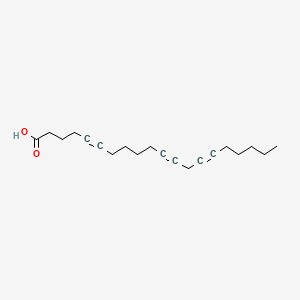
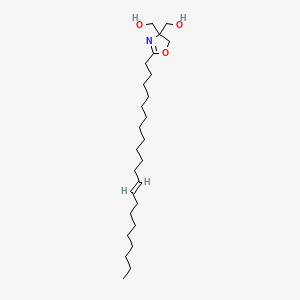

![2-[(2-amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-aminoacetate](/img/structure/B12681829.png)
